![molecular formula C8H13NO6S3 B8511889 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate](/img/structure/B8511889.png)
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with methanesulfonyloxyethyl and methanesulfonyloxymethyl groups. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate typically involves multiple stepsThe reaction conditions often involve the use of strong bases and sulfonyl chlorides under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain consistency and efficiency. The industrial methods also emphasize safety and environmental considerations, ensuring that the production process is sustainable and compliant with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the methanesulfonyloxy groups, which are good leaving groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield a thiazole derivative with an aminoethyl group .
Aplicaciones Científicas De Investigación
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methanesulfonyloxy groups facilitate these reactions by serving as good leaving groups, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
Similar Compounds
1-N-Boc-4-(2-methanesulfonyloxyethyl)piperidine: This compound shares the methanesulfonyloxyethyl group but differs in its core structure, which is a piperidine ring instead of a thiazole ring.
2-methyl-2′-phenylpropionic acid derivatives: These compounds have similar sulfonyl groups but are used primarily for their antihistamine activity.
Uniqueness
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate is unique due to its thiazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and bioactive molecules .
Propiedades
Fórmula molecular |
C8H13NO6S3 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C8H13NO6S3/c1-17(10,11)14-4-3-7-8(16-6-9-7)5-15-18(2,12)13/h6H,3-5H2,1-2H3 |
Clave InChI |
OLSVAKMJHKINQS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCC1=C(SC=N1)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3-Oxo-propyl)-phenyl]-methanesulfonamide](/img/structure/B8511815.png)
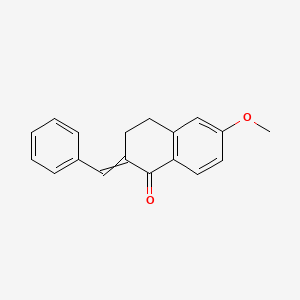

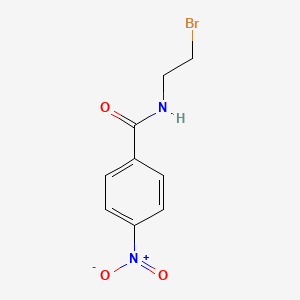
![1-{3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}pyridin-2(1H)-one](/img/structure/B8511849.png)

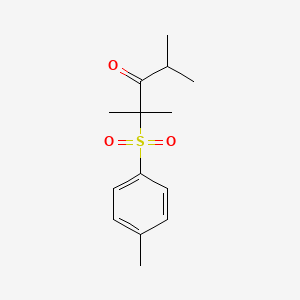

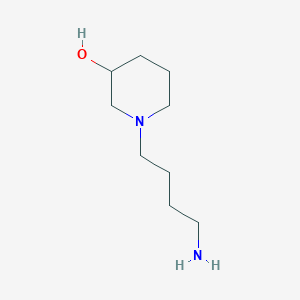
![7-(2-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8511870.png)

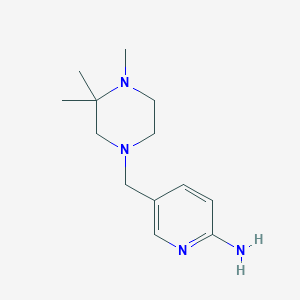
![1,3-Bis[4-(phenylethynyl)phenyl]propan-2-one](/img/structure/B8511882.png)
